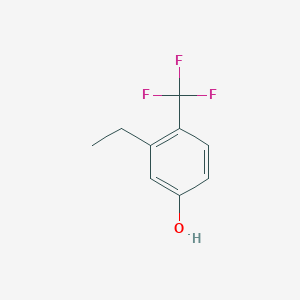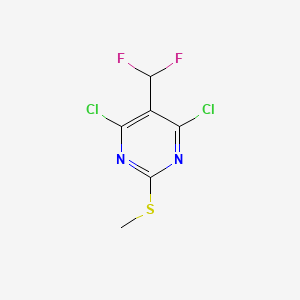
N-lauroyl-D-erythro-sphinganylphosphorylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-lauroyl-D-erythro-sphinganylphosphorylcholine, also known as 12:0 SM (d18:1/12:0), is a sphingolipid that is a major constituent of cell membranes. It is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells. Sphingomyelin, the class of lipids to which this compound belongs, plays a crucial role in cellular signaling and structural integrity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-lauroyl-D-erythro-sphinganylphosphorylcholine can be synthesized through chemical synthesis methods. The synthesis involves the acylation of sphingosine with lauroyl chloride in the presence of a base, followed by phosphorylation with phosphocholine . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-lauroyl-D-erythro-sphinganylphosphorylcholine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized sphingolipids, which are important in cellular signaling.
Reduction: Reduction reactions can convert the compound into dihydrosphingomyelin, which has different biological properties.
Substitution: Substitution reactions can modify the head group or the fatty acid chain, altering the compound’s properties and functions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure specific reaction pathways .
Major Products
The major products formed from these reactions include oxidized sphingomyelins, dihydrosphingomyelins, and various substituted sphingomyelins, each with unique biological activities and applications .
Applications De Recherche Scientifique
N-lauroyl-D-erythro-sphinganylphosphorylcholine has a wide range of scientific research applications:
Chemistry: It is used as a standard in lipidomics studies to analyze lipid profiles in biological samples.
Biology: The compound is studied for its role in cell membrane structure and function, particularly in nerve cells and red blood cells.
Medicine: Research focuses on its involvement in diseases such as multiple sclerosis and its potential as a therapeutic target.
Industry: It is used in the formulation of cosmetics and skincare products due to its moisturizing properties.
Mécanisme D'action
N-lauroyl-D-erythro-sphinganylphosphorylcholine exerts its effects by integrating into cell membranes and participating in the formation of lipid rafts. These microdomains serve as signaling platforms that regulate protein localization and interactions. The compound also acts as a precursor to bioactive sphingolipids like ceramides, which are involved in apoptosis, cell growth, and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-palmitoyl-D-erythro-sphinganylphosphorylcholine: Another sphingomyelin with a longer fatty acid chain.
N-stearoyl-D-erythro-sphinganylphosphorylcholine: Similar structure but with an even longer fatty acid chain.
N-myristoyl-D-erythro-sphinganylphosphorylcholine: Contains a shorter fatty acid chain compared to N-lauroyl-D-erythro-sphinganylphosphorylcholine.
Uniqueness
This compound is unique due to its specific fatty acid chain length, which influences its integration into cell membranes and its role in lipid raft formation. This specificity makes it particularly useful in studying membrane dynamics and signaling pathways.
Propriétés
IUPAC Name |
[2-(dodecanoylamino)-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H73N2O6P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-34(38)33(32-43-44(40,41)42-31-30-37(3,4)5)36-35(39)29-27-25-23-20-15-13-11-9-7-2/h33-34,38H,6-32H2,1-5H3,(H-,36,39,40,41) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKFURSPBCUAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H73N2O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)

![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)




![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)

![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)


